2-Tert-butyl-4-nonylphenol
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Overview
Description
2-Tert-butyl-4-nonylphenol is an organic compound belonging to the class of alkylphenols. It is characterized by the presence of a tert-butyl group and a nonyl group attached to a phenol ring. This compound is known for its use as an antioxidant and stabilizer in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-nonylphenol can be synthesized through the alkylation of 4-nonylphenol with isobutylene in the presence of a catalyst. The reaction typically occurs at a temperature range of 60-80°C and requires a reaction time of about 4 hours. The molar ratio of 4-nonylphenol to isobutylene is usually 1:2, and the catalyst used is often a composite super acid .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The process may involve the use of specialized equipment such as reactors, condensers, and vacuum systems to facilitate the reaction and purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-nonylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced products.
Substitution: Formation of alkylated or acylated phenols.
Scientific Research Applications
2-Tert-butyl-4-nonylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of plastics, rubber, and other materials to enhance their stability and durability
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-nonylphenol involves its ability to neutralize free radicals and reduce oxidative stress. It achieves this by donating hydrogen atoms to free radicals, thereby stabilizing them and preventing further oxidative damage. The compound also interacts with various molecular targets, including enzymes and cellular membranes, to exert its effects .
Comparison with Similar Compounds
2-Tert-butyl-4-nonylphenol can be compared with other similar compounds such as:
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
4-tert-Butylphenol: Used as a stabilizer in polymer production.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Utilized as an antioxidant in lubricant oils .
These compounds share similar structural features and applications but differ in their specific functional groups and molecular weights, which can influence their reactivity and effectiveness in various applications.
Properties
CAS No. |
4960-96-7 |
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Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
2-tert-butyl-4-nonylphenol |
InChI |
InChI=1S/C19H32O/c1-5-6-7-8-9-10-11-12-16-13-14-18(20)17(15-16)19(2,3)4/h13-15,20H,5-12H2,1-4H3 |
InChI Key |
PHOPRYXKLUFKFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C(C)(C)C |
Origin of Product |
United States |
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